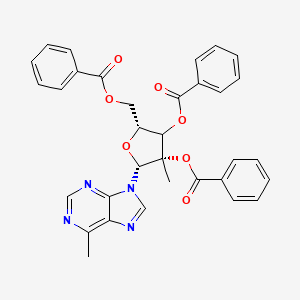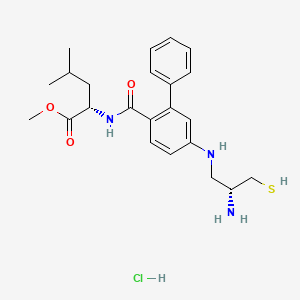
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is an anthraquinone derivative isolated from the seeds of Cassia obtusifolia . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone typically involves the extraction from natural sources such as the seeds of Cassia obtusifolia . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.
化学反应分析
Types of Reactions: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical properties.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and diabetes due to its bioactive properties.
Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory and metabolic pathways.
Cell Signaling Modulation: The compound modulates cell signaling pathways, leading to anti-inflammatory and anticancer effects.
相似化合物的比较
Emodin: Another anthraquinone derivative with similar biological activities.
Chrysophanol: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Exhibits laxative and anticancer effects.
Uniqueness: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
316.26 g/mol |
IUPAC 名称 |
1,2,3,7-tetrahydroxy-8-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-3-6-10(16(23-2)11(5)18)14(21)9-7(12(6)19)4-8(17)13(20)15(9)22/h3-4,17-18,20,22H,1-2H3 |
InChI 键 |
JXCZCRQTBVMFTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


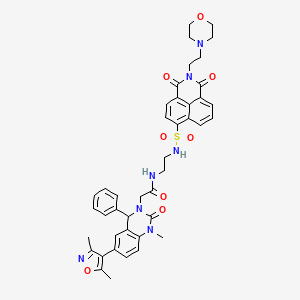
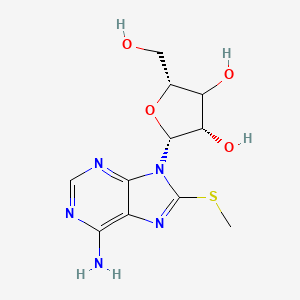
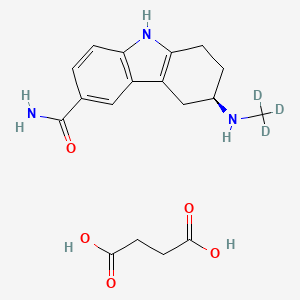
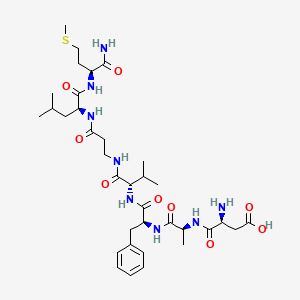

![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

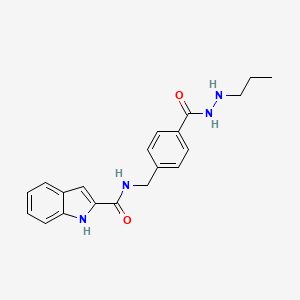
![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)

